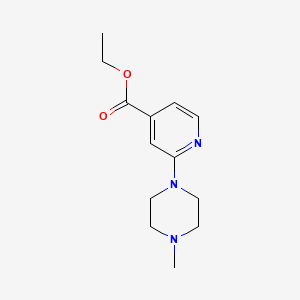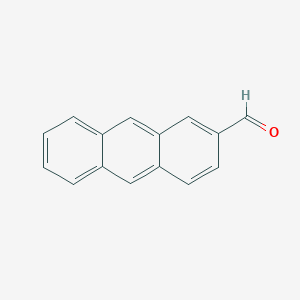
Anthracène-2-carbaldéhyde
Vue d'ensemble
Description
Anthracene-2-carbaldehyde, also known as 2-anthracenecarbaldehyde, is an aromatic aldehyde derived from anthracene. Anthracene is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings.
Applications De Recherche Scientifique
Anthracene-2-carbaldehyde has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
Anthracene-2-carbaldehyde, also known as 2-Anthracenecarbaldehyde , is a derivative of anthracene, a solid polycyclic aromatic hydrocarbon consisting of three fused benzene rings Anthracene derivatives are known to have significant biological activities against l1210 in vitro tumor cells . The planar, linear, three-ring system of the anthracene nucleus has potential for overlapping with the DNA base pairs .
Mode of Action
Anthracene derivatives are known to interact with dna base pairs . This interaction can lead to changes in the DNA structure, potentially affecting the function of the cells.
Biochemical Pathways
Anthracene and its derivatives, including Anthracene-2-carbaldehyde, are involved in various biochemical pathways. For instance, anthracene is known to be biodegraded by both Gram-negative and Gram-positive bacteria . The metabolites resulting from anthracene biodegradation suggest that more than one biodegradation pathway is followed .
Pharmacokinetics
Anthracene derivatives are known for their high thermal stability , which could potentially influence their bioavailability and pharmacokinetic properties.
Result of Action
Anthracene derivatives are known to exhibit fluorescence properties , which can be used to monitor ligand binding to DNA by spectroscopic methods .
Action Environment
The action, efficacy, and stability of Anthracene-2-carbaldehyde can be influenced by various environmental factors. For instance, the terminal substitutions on the anthracene nucleus can affect the compound’s optical properties . Furthermore, the degree of conjugation can influence the HOMO-LUMO energy gaps , potentially affecting the compound’s reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Anthracene-2-carbaldehyde can be synthesized through several methods. One common approach involves the Vilsmeier-Haack reaction, where anthracene is treated with N,N-dimethylformamide and phosphorus oxychloride to introduce the formyl group at the 2-position . Another method includes the Friedel-Crafts acylation of anthracene with formyl chloride in the presence of a Lewis acid catalyst .
Industrial Production Methods: Industrial production of anthracene-2-carbaldehyde typically involves large-scale Vilsmeier-Haack reactions due to their efficiency and high yield. The reaction conditions are optimized to ensure the selective formylation of anthracene at the 2-position .
Analyse Des Réactions Chimiques
Types of Reactions: Anthracene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form anthraquinone derivatives.
Reduction: Reduction of anthracene-2-carbaldehyde yields anthracene-2-methanol.
Substitution: It can participate in electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Major Products Formed:
Oxidation: Anthraquinone derivatives.
Reduction: Anthracene-2-methanol.
Substitution: Nitroanthracene and haloanthracene derivatives.
Comparaison Avec Des Composés Similaires
Anthracene-9-carbaldehyde: Another aldehyde derivative of anthracene, but with the formyl group at the 9-position.
9,10-Dimethylanthracene: A derivative with methyl groups at the 9 and 10 positions, affecting its photophysical properties.
Uniqueness: Anthracene-2-carbaldehyde is unique due to its specific position of the formyl group, which influences its reactivity and interaction with other molecules. This positional isomerism allows for distinct chemical behavior compared to other anthracene derivatives .
Propriétés
IUPAC Name |
anthracene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O/c16-10-11-5-6-14-8-12-3-1-2-4-13(12)9-15(14)7-11/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASEMRXSTATUWKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80364839 | |
| Record name | 2-anthracenecarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80364839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2143-81-9 | |
| Record name | 2-anthracenecarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80364839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
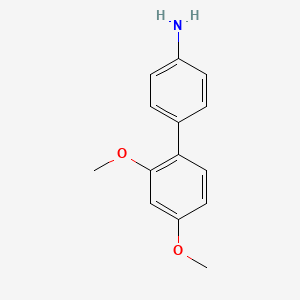


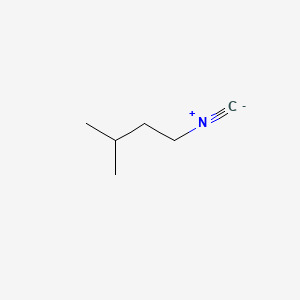
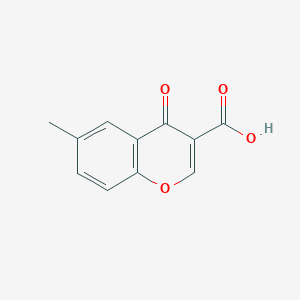
![8-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1597530.png)
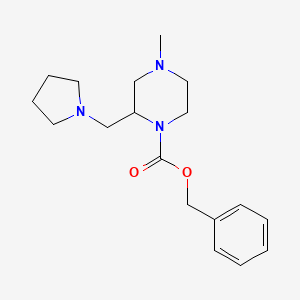
![[3,3,4,4,5,5,6,6-Octafluoro-6-(2-methylprop-2-enoyloxy)hexyl] 2-methylprop-2-enoate](/img/structure/B1597534.png)
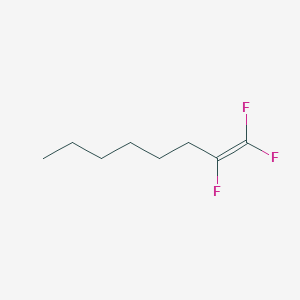

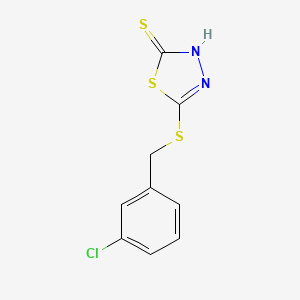
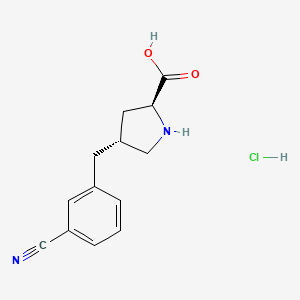
![2-[(Phenylmethyl)thio]-pyridine-4-carboxamide](/img/structure/B1597543.png)
